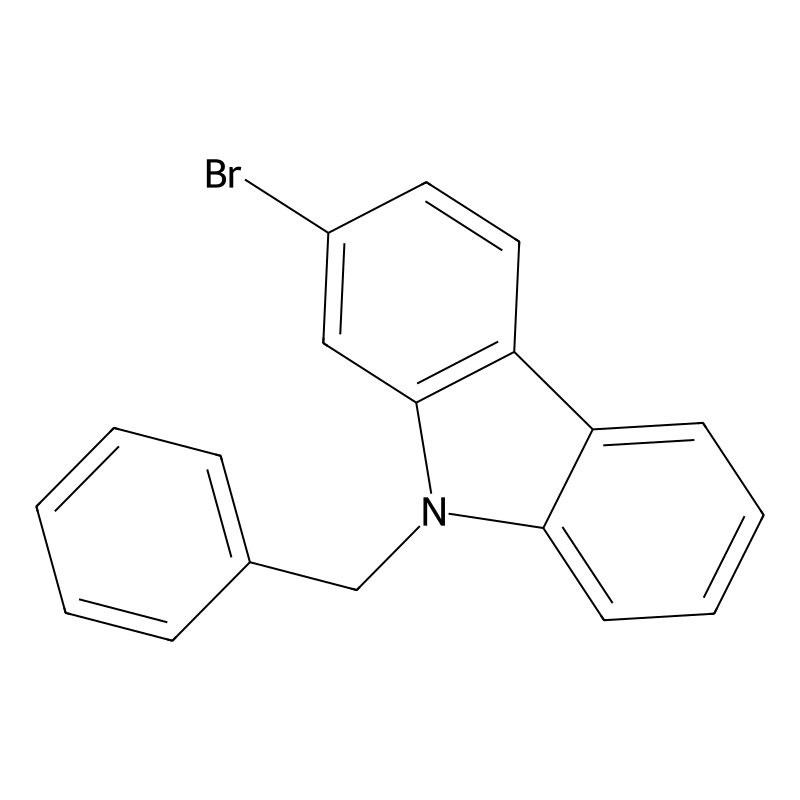

9-benzyl-2-bromo-9H-carbazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

9-benzyl-2-bromo-9H-carbazole is an organic compound belonging to the carbazole family, characterized by the presence of a bromine atom at the 2-position and a benzyl group at the 9-position of the carbazole structure. Its molecular formula is with a molecular weight of approximately 336.23 g/mol. The compound exhibits a solid physical state and is typically presented as a white to light yellow powder.

Carbazole derivatives, including 9-benzyl-2-bromo-9H-carbazole, are known for their diverse biological and chemical properties, making them significant in various fields such as organic electronics, medicinal chemistry, and material science.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to products like 9-benzyl-2-aminocarbazole.

- Oxidation Reactions: The compound can be oxidized to form derivatives like carbazole-3,6-dione.

- Reduction Reactions: Reduction can remove the bromine atom, yielding 9-benzylcarbazole.

Common reagents and conditions include:

- Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

- Oxidation: Using agents such as potassium permanganate or chromium trioxide.

- Reduction: Employing reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Research indicates that 9-benzyl-2-bromo-9H-carbazole interacts with various biological systems. It has been shown to bind to cytochrome P450 enzymes, which are essential for metabolizing xenobiotics and endogenous compounds. This interaction may lead to the formation of reactive intermediates that can affect cellular functions by modifying gene expression and protein synthesis through binding to DNA and RNA. Additionally, studies suggest potential anticancer and antimicrobial properties, making it a candidate for further pharmacological exploration.

The synthesis of 9-benzyl-2-bromo-9H-carbazole typically involves the bromination of 9-benzylcarbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in solvents such as chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures to ensure complete reaction. Industrial production often employs large-scale bromination under controlled conditions to maximize yield and purity, utilizing techniques like continuous flow reactors for efficiency.

Uniqueness: The specific substitution pattern of 9-benzyl-2-bromo-9H-carbazole imparts distinct electronic and steric properties that enhance its utility in specialized materials for optoelectronic applications compared to its analogs.

Studies on the interactions of 9-benzyl-2-bromo-9H-carbazole with biological molecules highlight its potential effects on enzyme activity and gene expression modulation. The compound's ability to bind with cytochrome P450 enzymes suggests it could influence metabolic pathways significantly. Furthermore, its interactions with nucleic acids indicate a potential role in altering transcriptional and translational processes within cells.

The synthesis of 9-benzyl-2-bromo-9H-carbazole represents a convergence of traditional organic synthesis principles with modern catalytic methodologies. This compound can be approached through multiple synthetic pathways, each offering distinct advantages in terms of selectivity, yield, and reaction conditions. The primary strategies encompass direct bromination of pre-formed 9-benzyl carbazole derivatives, coupling reactions that construct the carbazole framework while introducing the bromine substituent, and catalytic approaches that enable precise regiocontrol.

Bromination Strategies

Direct bromination represents the most straightforward approach to synthesizing 9-benzyl-2-bromo-9H-carbazole. The process typically involves the selective introduction of bromine at the 2-position of 9-benzylcarbazole using various brominating agents. N-bromosuccinimide emerges as the preferred reagent due to its ability to provide controlled bromination conditions while minimizing side reactions.

The bromination of 9-benzylcarbazole with N-bromosuccinimide typically proceeds under mild conditions, utilizing solvents such as dichloromethane or chloroform at room temperature or slightly elevated temperatures. The reaction mechanism involves the formation of an electrophilic bromine species that selectively attacks the electron-rich carbazole aromatic system. The 2-position demonstrates particular reactivity due to its electronic environment and steric accessibility.

Experimental conditions for direct bromination commonly employ equimolar ratios of the carbazole substrate and N-bromosuccinimide, with reaction times ranging from several hours to overnight depending on the specific reaction conditions. The use of dichloromethane as a solvent has proven particularly effective, with the reaction mixture typically stirred at room temperature followed by aqueous workup to remove succinimide byproducts.

Alternative brominating agents have been explored for specialized applications. Bromine gas in acetic acid provides another viable route, though this approach requires more careful handling and may lead to lower regioselectivity compared to N-bromosuccinimide-based methods. The selection of brominating agent often depends on the specific substitution pattern desired and the presence of other functional groups in the molecule.

Coupling Reactions (Ullmann, Suzuki, etc.)

Coupling reactions offer versatile approaches to constructing the 9-benzyl-2-bromo-9H-carbazole framework through carbon-nitrogen bond formation. Ullmann-type coupling reactions have demonstrated particular utility in carbazole synthesis, enabling the formation of the nitrogen-carbon bond between carbazole derivatives and benzyl halides.

Copper-catalyzed Ullmann-type cross-coupling reactions between carbazole derivatives and benzyl chlorides have been successfully developed using copper(I) oxide as a catalyst. These reactions typically employ cesium carbonate as a base in dimethyl sulfoxide/acetonitrile solvent systems at elevated temperatures around 140°C. The reaction provides good to excellent yields for N-arylcarbazole formation, with both heteroaromatic ring and amide structures in ligands proving important for catalyst efficiency.

Visible light-mediated Ullmann-type coupling reactions represent a more recent advancement in this field. The combined use of iridium-based photocatalysts and copper salts under blue light emitting diode irradiation enables coupling reactions between carbazole derivatives and aryl iodides to proceed under remarkably mild conditions. This photocatalytic approach offers advantages in terms of energy efficiency and reaction selectivity compared to traditional thermal methods.

The mechanism of Ullmann coupling typically involves the oxidative addition of the organic halide to the copper center, followed by transmetalation with the carbazole nucleophile and reductive elimination to form the desired carbon-nitrogen bond. The choice of ligands and reaction conditions significantly influences both the reaction rate and selectivity, with bidentate nitrogen ligands often providing superior results.

Catalytic Bromination Approaches

Catalytic bromination methods have emerged as powerful tools for achieving regioselective bromination of carbazole derivatives. Iron(III)-catalyzed selective bromination represents a particularly significant advancement in this area, offering high ortho-selectivity through proton transfer mechanisms.

The iron(III)-catalyzed bromination process utilizes iron(III) methoxide as a catalyst in combination with N-bromosuccinimide as the brominating agent. The mechanism involves intermolecular proton transfer between carbazole molecules facilitated by the iron catalyst, which directs subsequent bromination to the ortho-position with remarkable selectivity. This approach has demonstrated excellent yields ranging from 58% to 83% for various ortho-brominated carbazole products.

The proton transfer mechanism underlying this catalytic approach has been elucidated through computational studies, revealing that the para-position of one carbazole molecule is preferentially protonated by intermolecular proton transfer, leaving the ortho-position activated for electrophilic bromination. The energy barrier for this process is approximately 27.6 kcal/mol, requiring temperatures around 400 K, which aligns with experimental conditions.

Cobalt(II) phthalocyanine has also been employed as a catalyst for carbazole synthesis reactions, particularly in the condensation of phenylhydrazine with bromocarbazole derivatives. This system utilizes N,N,N,N-tetramethylethylenediamine as a co-catalyst in acetonitrile at 60°C for 12 hours, achieving yields up to 98%.

Green Chemistry and Solvent-Free Synthesis

Environmental considerations have driven the development of greener synthetic approaches for carbazole bromination. Alumina-supported N-bromosuccinimide has emerged as an efficient reagent for ring bromination under solvent-free conditions.

The solvent-free bromination method employs alumina-supported N-bromosuccinimide prepared by grinding together dehydrated alumina and N-bromosuccinimide. The aromatic substrate is then mixed with this reagent and heated at 25-45°C for 2-120 minutes, depending on the specific substrate. This approach offers several advantages, including reduced reaction times, simplified workup procedures, and elimination of organic solvents.

Performance comparisons demonstrate the superiority of the alumina-supported system over solution-phase methods. For example, 2-methoxynaphthalene bromination achieves 90% yield in just 5 minutes at 45°C under solvent-free conditions, compared to 3 hours in acetonitrile or 24 hours in carbon tetrachloride. The enhanced reactivity is attributed to the surface activation provided by the alumina support.

The environmental benefits of solvent-free methods extend beyond waste reduction to include improved safety profiles and simplified purification procedures. The solid-phase approach eliminates the need for organic solvents during the reaction phase, though extraction with carbon tetrachloride is typically employed for product isolation.

Large-Scale Industrial Production Techniques

Industrial production of 9-benzyl-2-bromo-9H-carbazole requires consideration of scalability, cost-effectiveness, and process safety. Large-scale synthesis typically employs continuous flow reactors to enhance production rates and reduce byproduct formation.

Industrial bromination processes commonly utilize similar reaction conditions to laboratory-scale preparations but incorporate enhanced safety measures and process control systems. The use of high-purity reagents and controlled reaction environments ensures consistent product quality across large production batches.

Flow chemistry approaches offer particular advantages for industrial bromination reactions, enabling better heat and mass transfer compared to batch processes. Continuous flow reactors also provide improved safety profiles when handling reactive brominating agents, as the total inventory of hazardous materials is reduced at any given time.

Process optimization for industrial production often focuses on maximizing atom economy and minimizing waste generation. The selection of brominating agents and reaction conditions must balance efficiency with environmental considerations, leading to increased adoption of catalytic methods that enable lower reagent loadings and improved selectivity.

Quality control measures in industrial production include rigorous analytical testing to ensure product purity and consistency. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy serve as primary analytical tools for confirming product identity and quantifying impurities.

Crystallographic Analysis

The crystallographic analysis of 9-benzyl-2-bromo-9H-carbazole reveals fundamental structural parameters essential for understanding its molecular architecture. The compound crystallizes with molecular formula C₁₉H₁₄BrN and molecular weight 336.23 g/mol [1] [2]. The compound exhibits a white to almost white powder to crystal appearance with a melting point range of 133.0 to 137.0 degrees Celsius [1] [2].

Comparative crystallographic studies of related carbazole derivatives provide insight into the structural behavior of 9-benzyl-2-bromo-9H-carbazole. The crystal structure of 3-bromo-9-(4-fluorobenzyl)-9H-carbazole demonstrates that the carbazole ring system remains essentially planar with a root mean square deviation of 0.024 Å for non-hydrogen atoms [3]. This planar configuration is characteristic of carbazole derivatives and forms a dihedral angle of 88.2 degrees with the benzene ring [3].

Crystal structure analysis of 9-benzyl-9H-carbazole shows that the asymmetric unit contains two crystallographically independent molecules, where the planar carbazole moieties exhibit maximum deviations of 0.037 Å and 0.042 Å for atoms C2 and C7' respectively [4]. The dihedral angles between rings in the carbazole skeleton range from 0.32 to 2.37 degrees, confirming the near-coplanar arrangement [4]. The benzyl rings are oriented with respect to the planar carbazole skeletons at dihedral angles of 85.29 and 89.89 degrees respectively [4].

Table 1: Crystallographic Parameters of Related Carbazole Derivatives

| Compound | Space Group | Crystal System | Dihedral Angle (degrees) | Deviation (Å) |

|---|---|---|---|---|

| 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole | Pna2₁ | Orthorhombic | 88.2 | 0.024 |

| 9-Benzyl-9H-carbazole | P1̄ | Triclinic | 85.29/89.89 | 0.037/0.042 |

| 9-Benzyl-3-bromo-9H-carbazole | P1̄ | Triclinic | 87.1 | 0.013 |

The carbazole ring system in 9-benzyl-3-bromo-9H-carbazole demonstrates essential planarity with a root mean square deviation of 0.013 Å and forms a dihedral angle of 87.1 degrees with the phenyl ring [5]. These structural parameters suggest that 9-benzyl-2-bromo-9H-carbazole likely exhibits similar crystallographic characteristics due to the comparable substitution pattern and molecular framework.

Molecular Modeling and Computational Studies

Molecular modeling and computational studies of carbazole derivatives have employed density functional theory calculations to optimize molecular geometries and predict electronic properties. The B3LYP functional with 6-31G(d) basis set has been extensively utilized for geometry optimization and electrostatic potential mapping of carbazole systems [6] [7]. These theoretical approaches provide crucial insights into the molecular configuration and electronic structure of 9-benzyl-2-bromo-9H-carbazole.

Computational studies on carbazole-based compounds have demonstrated the effectiveness of density functional theory in predicting molecular properties. The B3LYP level calculations have been successfully applied to determine transition state energies and fragmentation pathways in carbazole derivatives [6]. Molecular docking studies of carbazole derivatives have shown binding affinities ranging from -6.38 to -8.92 kcal/mol against various protein targets, indicating the computational versatility of these molecular systems [8] [9].

Table 2: Computational Parameters for Carbazole Derivatives

| Computational Method | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d) | Geometry optimization | [6] |

| B3LYP | 6-31G(d) | Electrostatic potential | [7] |

| QCISD | Various | Transition state energy | [10] |

The molecular electrostatic potential calculations reveal the electronic distribution and reactive sites within the carbazole framework. Proton affinity and gas phase basicity calculations have been performed to understand the protonation behavior of carbazole derivatives [10]. These computational approaches provide theoretical foundations for predicting the chemical behavior and reactivity patterns of 9-benzyl-2-bromo-9H-carbazole.

Induced fit docking studies using MOE2022.02 software have been employed to investigate the binding interactions of carbazole derivatives with biological targets [8]. The root mean square deviation values obtained from redocking experiments typically range from 1.2 to 2.0 Å, indicating acceptable computational accuracy [8]. These molecular modeling approaches provide valuable insights into the three-dimensional structure and potential applications of 9-benzyl-2-bromo-9H-carbazole.

Spectroscopic Techniques (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy serves as a primary analytical technique for structural confirmation of 9-benzyl-2-bromo-9H-carbazole. The compound exhibits characteristic proton nuclear magnetic resonance signals consistent with the carbazole framework and benzyl substitution pattern [1] [11]. Commercial specifications indicate that the nuclear magnetic resonance spectrum confirms the expected molecular structure [1] [11].

Proton nuclear magnetic resonance analysis of related carbazole derivatives demonstrates characteristic chemical shift patterns. The compound 9-benzyl-3-bromo-9H-carbazole exhibits proton signals in the aromatic region with specific coupling patterns that reflect the substitution positions [12]. The benzyl methylene protons typically appear as a singlet around 5.5 ppm, while the carbazole aromatic protons display complex multipicity patterns in the 7.0-8.2 ppm region [12].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of carbazole derivatives. The carbazole carbon atoms exhibit chemical shifts ranging from 109 to 141 ppm, with the nitrogen-bearing carbons showing characteristic downfield shifts [7] [12]. The bromine-substituted carbon typically appears around 110-115 ppm, while the benzyl carbon atoms display signals in the 125-140 ppm region [7] [12].

Table 3: Nuclear Magnetic Resonance Chemical Shifts for Carbazole Derivatives

| Carbon Position | Chemical Shift Range (ppm) | Multiplicity Pattern |

|---|---|---|

| Carbazole aromatics | 109-141 | Complex multiplets |

| Benzyl methylene | 40-50 | Singlet |

| Benzyl aromatics | 125-140 | Multiple doublets |

| Bromo-substituted | 110-115 | Singlet |

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The carbazole framework exhibits specific stretching and bending modes that serve as fingerprint regions for structural identification [13]. The infrared spectrum of carbazole shows characteristic absorption bands associated with the aromatic carbon-hydrogen stretching, carbon-carbon stretching, and out-of-plane bending vibrations [13].

Ultraviolet-visible spectroscopy reveals the electronic absorption characteristics of carbazole derivatives. The carbazole chromophore typically exhibits absorption maxima in the 250-350 nm region, with the specific wavelength depending on the substitution pattern [14] [15]. The long-wavelength absorption bands are characteristic of the extended conjugation system within the carbazole moiety [14] [15].

Studies on carbazole derivative compounds have shown that ultraviolet-visible analysis can detect shifts in absorption maxima upon substitution [16]. The compound 9-benzyl-1-methyl-9H-carbazole-2-carboxylate demonstrates fluorescence properties with emission intensity changes upon metal ion complexation [14]. These spectroscopic characteristics provide valuable information for the identification and characterization of 9-benzyl-2-bromo-9H-carbazole.

Mass Spectrometry and Chromatographic Profiling

Mass spectrometry analysis of 9-benzyl-2-bromo-9H-carbazole provides molecular weight confirmation and fragmentation pattern information. The compound exhibits a molecular ion peak at mass-to-charge ratio 336, corresponding to the expected molecular weight [1] [2]. Gas chromatography analysis confirms the purity of the compound at greater than 98.0 percent, indicating high chemical purity [1] [2] [17].

Electrospray ionization mass spectrometry of carbazole derivatives typically produces protonated molecular ions [M+H]⁺ as base peaks [10]. The fragmentation patterns of carbazole compounds often involve loss of common neutral molecules such as water, carbon monoxide, and aromatic fragments [10]. The presence of bromine in the molecule creates characteristic isotope patterns with peaks separated by two mass units reflecting the natural abundance of bromine isotopes [10].

Table 4: Mass Spectrometry Fragmentation Patterns for Carbazole Derivatives

| Fragment Type | Mass Loss | Relative Intensity | Mechanism |

|---|---|---|---|

| Molecular ion | 0 | Variable | Molecular ion peak |

| Water loss | 18 | Common | Hydroxyl elimination |

| Carbon monoxide | 28 | Common | Ring fragmentation |

| Bromine loss | 79/81 | High | Halogen elimination |

The mass spectrometry analysis of brominated carbazole derivatives reveals characteristic fragmentation pathways involving halogen elimination and aromatic ring cleavage [10] [18]. The bromine atom can be lost as a radical or as hydrogen bromide, producing fragment ions that are 79-81 mass units lower than the molecular ion [18]. These fragmentation patterns provide structural confirmation and help distinguish between different substitution isomers.

Chromatographic profiling using gas chromatography demonstrates the analytical separation capabilities for carbazole derivatives. The compound 9-benzyl-2-bromo-9H-carbazole exhibits retention behavior consistent with its molecular weight and polarity characteristics [17]. High-performance liquid chromatography methods have been developed for the analysis of carbazole compounds, providing alternative separation approaches for complex mixtures .

The chromatographic behavior of carbazole derivatives is influenced by their aromatic character and substitution patterns. The presence of the bromine substituent affects the retention time and peak shape in chromatographic analysis . Gas chromatography-mass spectrometry coupling provides comprehensive analytical information, combining separation efficiency with structural identification capabilities [17] .